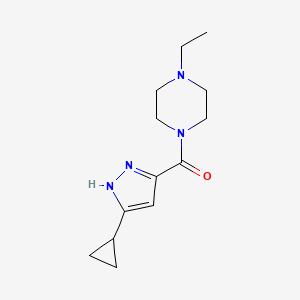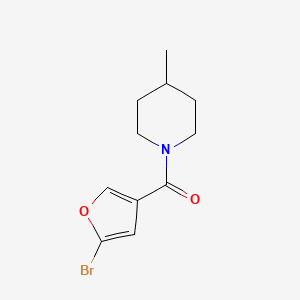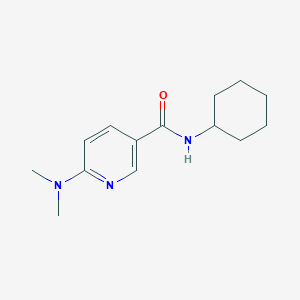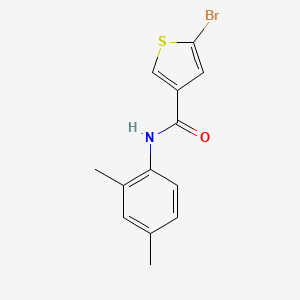
N-(1-cyclopropylethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)thiophene-3-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CPET, and it belongs to the class of thiophene derivatives. CPET has shown promising results in various scientific studies, and it has the potential to be used in a wide range of applications.
作用机制
The exact mechanism of action of CPET is not fully understood, but it is believed to work by modulating various signaling pathways in the body. CPET has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses. CPET has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CPET has been shown to have a wide range of biochemical and physiological effects. In animal studies, CPET has been shown to reduce oxidative stress and inflammation, improve cognitive function, and increase lifespan. CPET has also been shown to have anticancer properties, and it has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using CPET in lab experiments is its versatility. CPET can be used in a wide range of applications, including neuroscience, cancer research, and inflammation research. Additionally, CPET is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using CPET in lab experiments is its potential toxicity. CPET has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research on CPET. One area of research is in the development of CPET analogs, which may have improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of CPET and its potential applications in various fields. Finally, more research is needed to determine the safety and toxicity of CPET in humans, which will be critical for its potential use as a therapeutic agent.
In conclusion, N-(1-cyclopropylethyl)thiophene-3-carboxamide is a synthetic compound that has shown promising results in various scientific studies. CPET has potential applications in neuroscience, cancer research, and inflammation research. While CPET has several advantages for lab experiments, it also has limitations, including potential toxicity. Future research on CPET will focus on developing analogs, understanding its mechanism of action, and determining its safety in humans.
合成方法
The synthesis of CPET involves several steps, including the reaction of 3-thiophenecarboxylic acid with cyclopropylamine, followed by the addition of thionyl chloride. The resulting compound is then treated with ethylamine to produce N-(1-cyclopropylethyl)thiophene-3-carboxamide. The synthesis of CPET is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
CPET has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where CPET has been shown to have neuroprotective effects. CPET has also been studied for its potential applications in cancer research, where it has been shown to have anticancer properties. Additionally, CPET has been studied for its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
N-(1-cyclopropylethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7(8-2-3-8)11-10(12)9-4-5-13-6-9/h4-8H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNKMBKIJLEKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
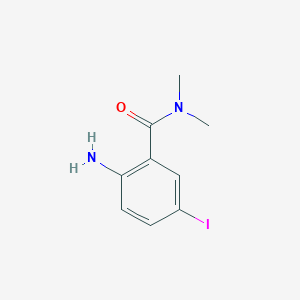
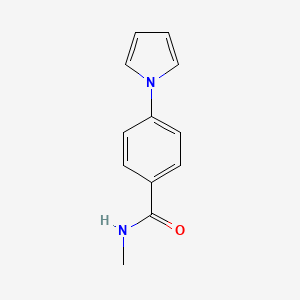

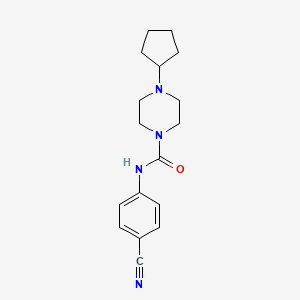
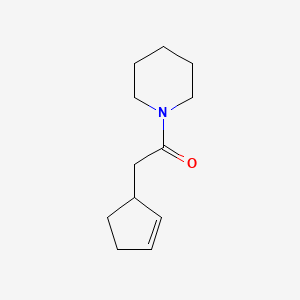
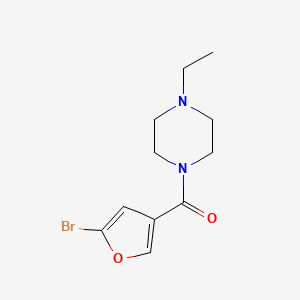
![3-[Benzyl-(3-methylbenzoyl)amino]propanoic acid](/img/structure/B7502923.png)
